N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate
Description
N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate: is a chemical compound with the empirical formula C11H11F3N4O3 and a molecular weight of 304.23 g/mol . This compound is known for its unique structure, which includes a pyridine ring and an oxadiazole ring, making it a valuable building block in various chemical syntheses and research applications .
Properties
IUPAC Name |
N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.C2HF3O2/c1-10-6-8-12-9(13-14-8)7-4-2-3-5-11-7;3-2(4,5)1(6)7/h2-5,10H,6H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCGDLCPNGVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a nitrile oxide and a nitrile compound.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative.
Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Scientific Research Applications
Medicinal Chemistry
N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate has been investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Case Studies :
- Antitumor Activity : Preliminary studies suggest that compounds containing the oxadiazole moiety exhibit cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics .
Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and sensors.
Applications :
- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into polymer matrices has shown promise in enhancing the performance of OLEDs .
- Conductive Polymers : Its ability to form stable complexes with metal ions can be exploited in creating conductive materials for electronic devices .
Agricultural Research
In agricultural contexts, this compound may serve as a potential pesticide or herbicide due to its biological activity against pests and pathogens.
Research Insights :
Mechanism of Action
The mechanism of action of N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical processes, modulating their activity and leading to specific biological effects.
Pathways Involved: It affects pathways related to signal transduction, gene expression, and metabolic regulation, contributing to its diverse range of applications in research and medicine.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate is unique due to its specific combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-Methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Chemical Formula : CHFNO
- Molecular Weight : 304.23 g/mol
- CAS Number : 1255717-28-2
Biological Activity Overview
This compound has been studied for various biological activities including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through inhibition of specific cancer cell lines.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are crucial for cancer cell proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably:
- Inhibition of Gα12-stimulated SRE.L Activity : Studies indicate that the compound can inhibit Gα12-stimulated SRE.L activity in prostate cancer cells (PC3), which is critical for cancer cell survival and proliferation .
Case Study 1: In Vitro Efficacy
A study assessed the in vitro efficacy of various oxadiazole derivatives, including this compound. Results indicated significant inhibition of cell viability at concentrations above 10 µM, suggesting a dose-dependent response against cancer cell lines .
Case Study 2: Pharmacokinetic Profile
Research on related compounds demonstrated that structural modifications influenced pharmacokinetic profiles such as absorption and metabolism. These findings can be extrapolated to predict similar behaviors for this compound .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities observed in various studies involving related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Inhibition of Gα12-stimulated SRE.L | >10 | Significant anticancer activity observed |
| Pirfenidone | Inactive up to 100 µM | - | Cytotoxic above 100 µM |
| Nintedanib | IC50 = 1.3 µM | Moderate cytotoxicity at higher concentrations | Effective against certain cancer types |
Q & A
Q. What are the recommended synthetic routes for preparing N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate?
- Methodological Answer : The synthesis typically involves forming the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors. For example, refluxing a mixture of 2-pyridinecarboxamide derivatives with hydroxylamine hydrochloride in ethanol, followed by reaction with methylamine and subsequent trifluoroacetic acid (TFA) salt formation. Key steps include optimizing reaction time (monitored by TLC) and purification via recrystallization or column chromatography . Trifluoroacetate salt formation is achieved by treating the free base with TFA in dichloromethane (DCM), as described for analogous compounds .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for verifying the oxadiazole ring (δ 8.5–9.5 ppm for pyridine protons) and methylamine groups. Infrared (IR) spectroscopy can identify trifluoroacetate counterion absorption bands (~1670 cm⁻¹ for C=O stretching) .
Q. What storage conditions are optimal for this compound?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). The trifluoroacetate salt is hygroscopic; use desiccants (silica gel) to minimize hydrolysis. Stability studies under accelerated conditions (40°C/75% relative humidity for 4 weeks) can assess degradation pathways .
Advanced Research Questions
Q. How does the trifluoroacetate counterion influence the compound’s solubility and reactivity?
- Methodological Answer : The trifluoroacetate counterion enhances aqueous solubility via hydrogen bonding but may reduce lipophilicity. To evaluate reactivity, compare the trifluoroacetate salt with other salts (e.g., hydrochloride) in polar aprotic solvents (DMF, DMSO). Conduct kinetic studies in varying pH buffers (pH 2–9) to assess protonation effects on reaction rates .
Q. What strategies resolve contradictions in reported synthetic yields for oxadiazole-containing compounds?
- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). For example, using triethylamine as a base in DMF () vs. potassium carbonate in acetonitrile () can alter cyclization efficiency. Systematic optimization via Design of Experiments (DoE) or response surface methodology (RSM) identifies critical variables (e.g., molar ratios, reflux duration) .
Q. What mechanistic insights explain the stability of the 1,2,4-oxadiazole ring under acidic/basic conditions?
- Methodological Answer : The oxadiazole ring’s stability is influenced by electron-withdrawing substituents (e.g., pyridine) and protonation states. Perform density functional theory (DFT) calculations to model ring-opening energetics. Experimentally, subject the compound to hydrolytic stress (1M HCl/NaOH at 60°C) and analyze degradation products via LC-MS .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Synthesize analogs with variations in the pyridine ring (e.g., substituents at 3- or 4-positions) or oxadiazole substituents. Test biological activity (e.g., enzyme inhibition, cytotoxicity) using assays tailored to hypothesized targets (e.g., kinase or protease inhibition). Computational docking studies (AutoDock Vina) predict binding affinities to guide SAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
